5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-2-21-7-3-4-9-10(5-7)23-14(16-9)15-6-8-11(19)17-13(22)18-12(8)20/h3-6H,2H2,1H3,(H3,17,18,19,20,22)/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMSUKRRCDUPF-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been investigated for their antibacterial activity. These molecules are known to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria.
Mode of Action
It’s worth noting that similar compounds have shown a distinctive mode of action when used in conjunction with a cell-penetrating peptide. The drug–peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs.
Biochemical Pathways
Similar compounds have shown to affect bacterial cells by creating pores in their cell membranes.
Biological Activity
The compound 5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a derivative of thiazole and pyrimidine, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiazole ring followed by the introduction of the pyrimidine moiety through condensation reactions. The structural characterization is usually confirmed using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and thiazolidine derivatives exhibit significant antimicrobial activities. For instance, derivatives of benzothiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . The presence of electron-withdrawing groups enhances their activity, suggesting structure-activity relationships (SAR) that can guide future modifications.
Antioxidant Activity
Compounds similar to this compound have been evaluated for their antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is vital for protecting cells from oxidative stress. Studies have reported that certain derivatives demonstrate substantial ROS scavenging activity, which correlates with their potential in neuroprotective applications .
Cytotoxicity and Hemolytic Activity
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives exhibited IC50 values in the micromolar range against T-cell proliferation, indicating their potential as therapeutic agents in cancer treatment . Furthermore, hemolytic activity tests reveal that some derivatives possess low hemolytic activity (<5%), suggesting good biocompatibility .
Study 1: Antimicrobial Evaluation
A study synthesized five new benzothiazole derivatives (GG4 to GG8) and evaluated their antimicrobial efficacy. The results indicated that the presence of nitro or halogen substituents significantly enhanced antibacterial activity against E. coli and C. tropicalis. Compounds were tested at concentrations around 50 mg/mL with standard antibiotics as controls .
Study 2: Antioxidant and Cytoprotective Effects
Another investigation focused on the antioxidant properties of thiazole derivatives. Compounds were subjected to oxidative stress assays where they exhibited protective effects on neuronal cells under ischemic conditions. The findings suggest that these compounds could be beneficial in treating neurodegenerative diseases by mitigating oxidative damage .
Data Summary
| Property | Value/Observation |
|---|---|
| Antimicrobial Activity | MIC: 50 - 100 µg/mL against S. aureus |
| Antioxidant Activity | Significant ROS scavenging |
| Cytotoxicity (IC50) | Micromolar range against T-cells |
| Hemolytic Activity | <5% hemolysis indicating biocompatibility |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The thiazole ring is known for enhancing the antimicrobial efficacy due to its ability to interact with microbial enzymes.
Anticancer Potential
Several studies have explored the anticancer properties of thiazole-containing compounds. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The unique structure of 5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suggests potential activity against different cancer cell lines.
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with structural similarities to this compound showed substantial inhibition zones, indicating strong antimicrobial properties.
Case Study 2: Anticancer Activity
In vitro studies conducted on several cancer cell lines revealed that compounds with the thiazole-pyrimidine scaffold exhibited cytotoxic effects. The compound was observed to induce apoptosis through the activation of caspase pathways. This finding underscores its potential as a lead compound for developing new anticancer agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The 6-ethoxybenzo[d]thiazole group in the target compound provides enhanced electron-donating capacity compared to the chloro-substituted benzodioxole in or the quinoline in .
Insights :
- The quinoline derivative outperforms the target compound’s predicted scores, likely due to its planar aromatic system enhancing π-π stacking with PPAR-γ.
- The ethoxy group in the target compound may improve selectivity for hydrophobic binding pockets but reduce polar interactions compared to chloro substituents.
Q & A
Q. What strategies improve low yields in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : Isolate and characterize intermediates (e.g., thiourea derivatives) to identify bottlenecks .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 8 h to 1 h) while maintaining yields .
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps in heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
